

"1,3-Dimethylbutyl acetate" CAS number 108-84-9 research

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Compound of Interest

Compound Name: 1,3-Dimethylbutyl acetate

Cat. No.: B094903

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Abstract

This technical guide provides a comprehensive overview of **1,3-Dimethylbutyl acetate** (CAS 108-84-9), also known as 4-methylpentan-2-yl acetate or methylamyl acetate. This document consolidates critical information regarding its chemical and physical properties, synthesis, analytical methods, metabolic fate, and safety considerations. Detailed experimental protocols for its synthesis and analysis are provided, along with visual representations of key processes to support researchers and professionals in drug development and other scientific fields.

Introduction

1,3-Dimethylbutyl acetate is a branched-chain alkyl ester recognized for its characteristic mild, fruity odor.[1] It is a colorless liquid with applications as a solvent in coatings and inks, and as a flavoring and fragrance agent.[2][3] Its moderate polarity, favorable evaporation rate, and relatively low toxicity make it a compound of interest in various industrial and research settings.[2][4] Understanding its chemical behavior, synthesis, and biological interactions is crucial for its effective and safe utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1,3-Dimethylbutyl acetate** is presented in Table 1. This data is essential for its handling, storage, and application in experimental and industrial settings.

Table 1: Chemical and Physical Properties of **1,3-Dimethylbutyl Acetate**

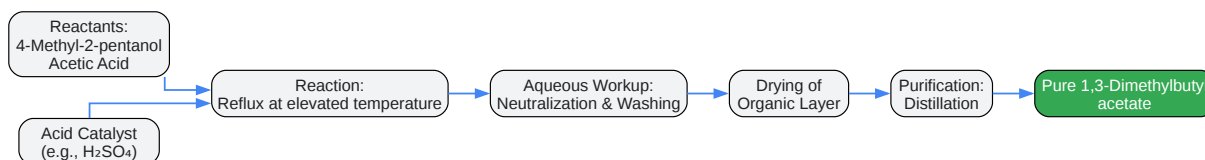
Property	Value	References
IUPAC Name	4-methylpentan-2-yl acetate	[5]
Synonyms	1,3-Dimethylbutyl acetate, Methylamyl acetate, sec-Hexyl acetate	[5][6]
CAS Number	108-84-9	[7]
Molecular Formula	C ₈ H ₁₆ O ₂	[7]
Molecular Weight	144.21 g/mol	[7]
Appearance	Colorless liquid with a mild, fruity odor	[1]
Boiling Point	144-147.2 °C	[7][8]
Melting Point	-63.8 °C	[7]
Density	0.86 g/cm ³ at 20 °C	[6][7]
Flash Point	45 °C (closed cup)	[7]
Vapor Pressure	2.91 mmHg at 25°C	[7]
Refractive Index	1.4000-1.411	[7]
Solubility in Water	0.08 - 0.13 g/100 mL at 20 °C	[2]
Solubility in Organic Solvents	Soluble in alcohol and ether	[8]
LogP	1.98410	[7]

Synthesis of 1,3-Dimethylbutyl Acetate

The primary method for synthesizing **1,3-Dimethylbutyl acetate** is the Fischer-Speier esterification.[8][9] This acid-catalyzed reaction involves the condensation of a carboxylic acid (acetic acid) with an alcohol (4-methyl-2-pentanol).[2]

Fischer-Speier Esterification Workflow

The general workflow for the synthesis of **1,3-Dimethylbutyl acetate** via Fischer-Speier esterification is depicted below.



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Caption: Workflow for the synthesis of **1,3-Dimethylbutyl acetate**.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol describes a representative laboratory-scale synthesis of **1,3-Dimethylbutyl acetate**.

Materials:

- 4-methyl-2-pentanol
- Glacial acetic acid
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Diethyl ether or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 4-methyl-2-pentanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).[9]
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.[4]
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours.[4][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Cooling and Extraction:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
- **Aqueous Workup:**
 - Wash the organic layer with water to remove the excess acid and alcohol.
 - Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause pressure buildup in the separatory funnel. Vent frequently.

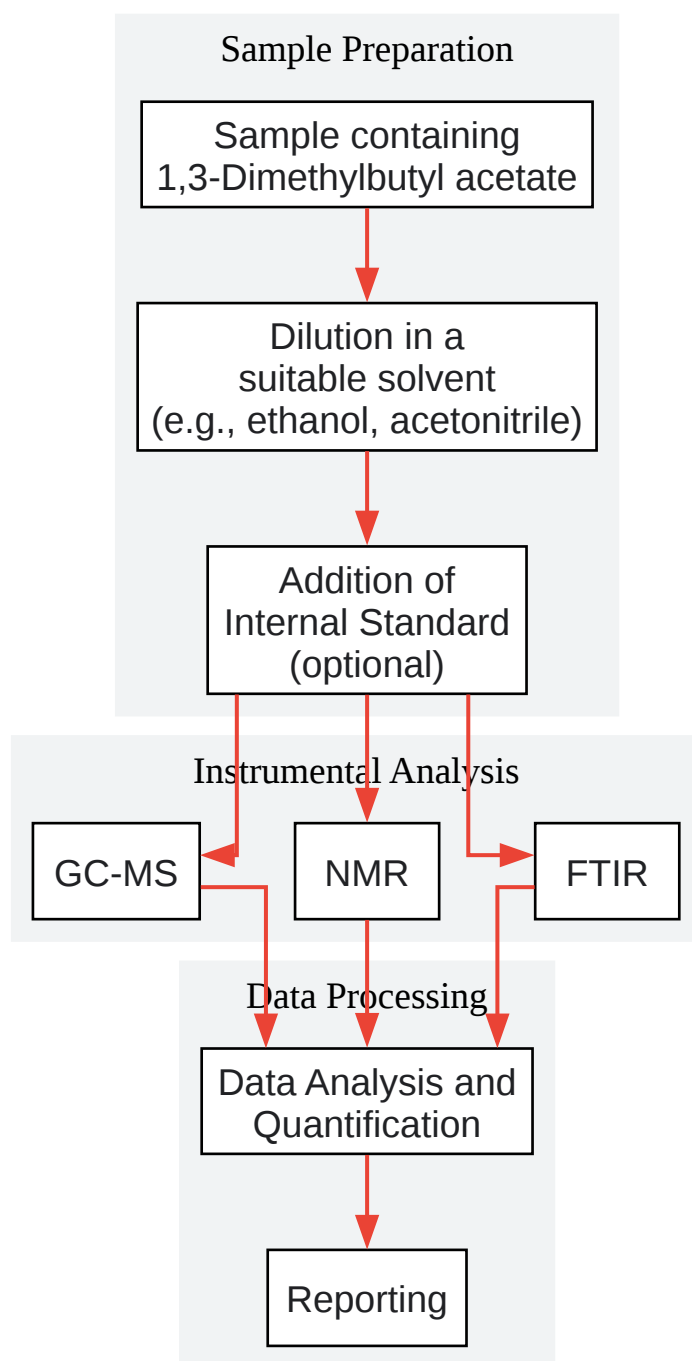
- Wash the organic layer with brine to remove residual water and dissolved salts.[4]
- Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.[10]
- Solvent Removal and Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to obtain pure **1,3-Dimethylbutyl acetate**. [2] The fraction boiling at approximately 144-147 °C should be collected.[8]

Analytical Methodologies

The purity and identity of **1,3-Dimethylbutyl acetate** can be determined using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **1,3-Dimethylbutyl acetate**.



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Caption: General workflow for the analysis of **1,3-Dimethylbutyl acetate**.

Detailed Experimental Protocols for Analysis

This protocol is representative for the quantitative analysis of **1,3-Dimethylbutyl acetate**.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC system or equivalent.[\[11\]](#)
- Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.[\[11\]](#)
- Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 μ m) or similar mid-polarity column.
[\[11\]](#)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[12\]](#)
- Injector Temperature: 250-295 °C.[\[12\]](#)[\[13\]](#)
- Injection Mode: Split (e.g., 30:1) or splitless, depending on the concentration.[\[12\]](#)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp at 10 °C/min to 200 °C.
 - Hold at 200 °C for 2 minutes.
- MS Interface Temperature: 230 °C.[\[11\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

- Prepare a stock solution of **1,3-Dimethylbutyl acetate** in a suitable solvent such as ethanol or acetonitrile.
- Create a series of calibration standards by serially diluting the stock solution.
- For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to all

standards and samples.[12]

- Inject 1 μL of the prepared sample into the GC-MS system.

Instrumentation and Conditions:

- Spectrometer: Bruker DPX-300 (300 MHz for ^1H) or equivalent.[14]
- Solvent: Deuterated chloroform (CDCl_3).
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Temperature: Room temperature ($24 \pm 1\text{ }^\circ\text{C}$).[14]

Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of CDCl_3 in an NMR tube.
- Add a small amount of TMS as an internal standard.

Expected ^1H NMR Spectral Data:

- A singlet corresponding to the acetate methyl protons ($\text{CH}_3\text{-C=O}$).
- A multiplet for the methine proton attached to the ester oxygen (-CH-O-).
- Multiplets for the methylene ($\text{-CH}_2\text{-}$) and other methine (-CH-) protons of the butyl group.
- Doublets for the terminal methyl groups ($\text{-CH(CH}_3)_2$).

Instrumentation and Conditions:

- Spectrometer: FTIR spectrometer with a suitable detector.
- Mode: Attenuated Total Reflectance (ATR) or transmission (as a thin film on a salt plate).
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .

Sample Preparation:

- For ATR, apply a small drop of the liquid sample directly onto the ATR crystal.
- For transmission, place a drop of the liquid between two KBr or NaCl plates to form a thin film.

Expected Key FTIR Absorptions:

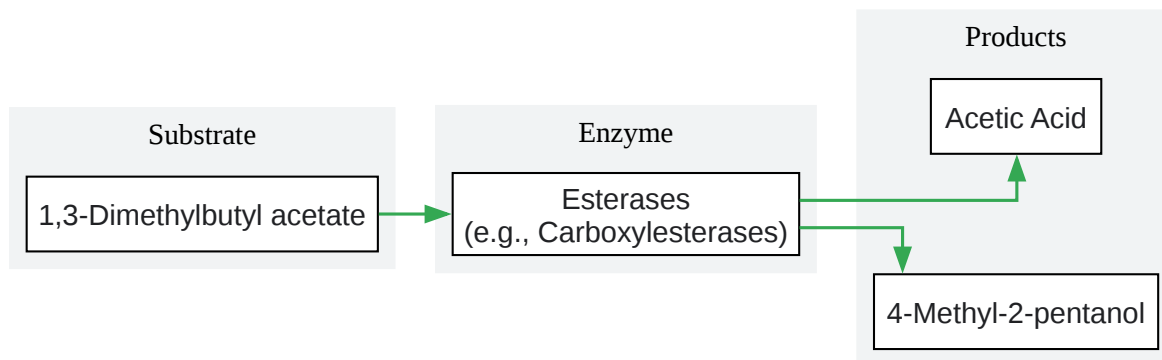
- C=O Stretch: A strong, characteristic absorption band around 1740-1735 cm^{-1} , indicative of the ester carbonyl group.[\[15\]](#)
- C-O Stretch: Two distinct stretching vibrations for the C-O bonds of the ester group, typically in the range of 1300-1000 cm^{-1} .[\[15\]](#)
- C-H Stretch: Absorptions just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the alkyl groups.

Metabolism

The primary metabolic pathway for **1,3-Dimethylbutyl acetate** in biological systems is hydrolysis mediated by esterase enzymes.[\[2\]](#) This biotransformation is a detoxification process that converts the lipophilic ester into more water-soluble compounds that can be readily excreted.

Metabolic Pathway: Esterase-Mediated Hydrolysis

The hydrolysis of **1,3-Dimethylbutyl acetate** yields 4-methyl-2-pentanol and acetic acid.[\[2\]](#)



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Caption: Metabolic hydrolysis of **1,3-Dimethylbutyl acetate**.

Experimental Protocol: In Vitro Esterase Assay (Representative)

This protocol provides a general method for assessing the in vitro hydrolysis of **1,3-Dimethylbutyl acetate** using liver microsomes or other esterase-containing preparations.

Materials:

- **1,3-Dimethylbutyl acetate**
- Liver microsomes (e.g., rat, human) or purified esterase
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile or methanol (for quenching the reaction)
- Internal standard for analytical quantification
- Incubator or water bath at 37 °C
- LC-MS/MS or GC-MS for analysis

Procedure:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer and the liver microsomal protein or purified esterase.
- **Pre-incubation:** Pre-incubate the reaction mixture at 37 °C for 5 minutes to allow the temperature to equilibrate.
- **Initiation of Reaction:** Add **1,3-Dimethylbutyl acetate** (typically dissolved in a small amount of organic solvent like DMSO to aid solubility) to the reaction mixture to initiate the reaction. The final concentration of the substrate should be within a relevant range for kinetic studies.
- **Incubation:** Incubate the reaction at 37 °C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- **Termination of Reaction:** At each time point, terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. This will precipitate the proteins and stop the enzymatic activity.
- **Sample Processing:** Centrifuge the terminated reaction mixtures to pellet the precipitated protein.
- **Analysis:** Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS to quantify the depletion of the parent compound (**1,3-Dimethylbutyl acetate**) and/or the formation of the metabolite (4-methyl-2-pentanol).

Safety and Toxicology

1,3-Dimethylbutyl acetate is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is a flammable liquid and can cause skin and eye irritation.^[16]

Table 2: Toxicological Data for **1,3-Dimethylbutyl Acetate**

Endpoint	Value	Species	Reference
Acute Oral LD ₅₀	~6,160 mg/kg	Rat	[2]
Skin Irritation	Causes skin irritation	[16]	
Eye Irritation	Causes eye irritation	[16]	
Inhalation	May cause respiratory irritation, drowsiness, or dizziness	[16]	

Handling and Storage:

- Keep away from heat, sparks, and open flames.[16]
- Store in a tightly closed container in a cool, well-ventilated area.[16]
- Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

Conclusion

This technical guide has provided a detailed overview of **1,3-Dimethylbutyl acetate**, encompassing its fundamental properties, synthesis, analytical characterization, metabolic fate, and safety profile. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers, scientists, and drug development professionals with the necessary information for the confident and effective use of this compound in their work. The structured presentation of quantitative data in tables further enhances the utility of this document as a quick reference guide.

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